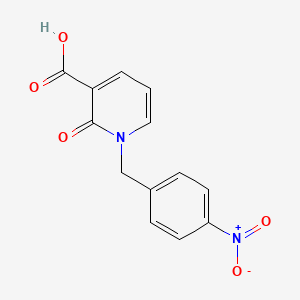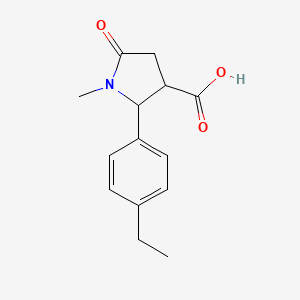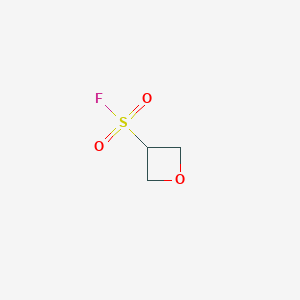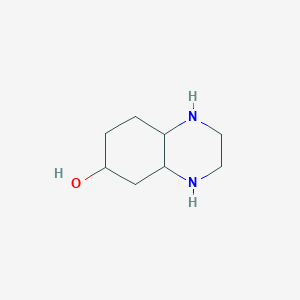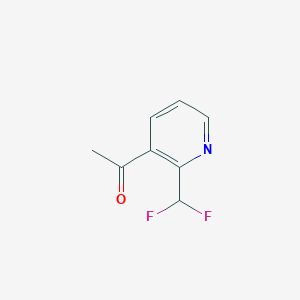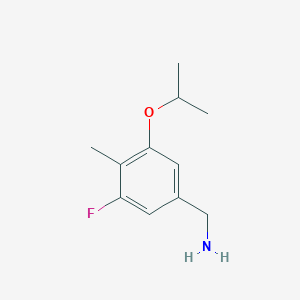
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Isopropoxylation: Addition of the isopropoxy group.
Methylation: Introduction of the methyl group.
Amination: Conversion of the intermediate to the methanamine derivative.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine include:
(3-Fluoro-4-methylphenyl)methanamine: Differing by the position of the isopropoxy group.
(4-Fluoro-3-methylphenyl)methanamine: Another positional isomer with different chemical properties.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Eigenschaften
Molekularformel |
C11H16FNO |
|---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
(3-fluoro-4-methyl-5-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-5-9(6-13)4-10(12)8(11)3/h4-5,7H,6,13H2,1-3H3 |
InChI-Schlüssel |
SZEHDFXQOVCSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)CN)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


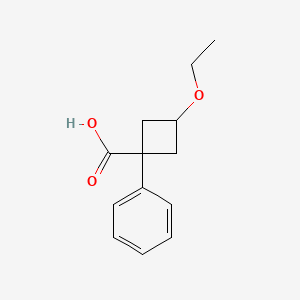
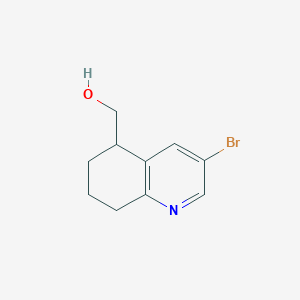
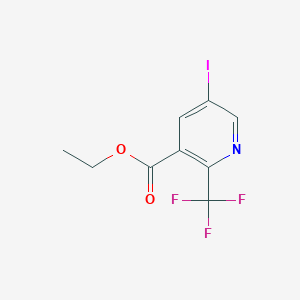
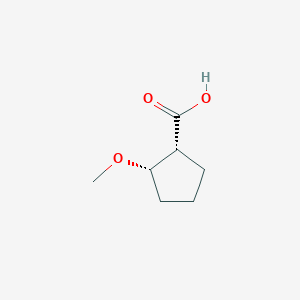
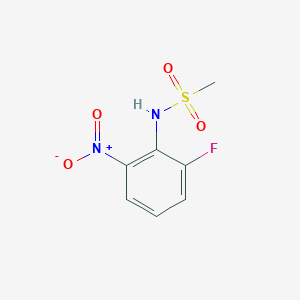
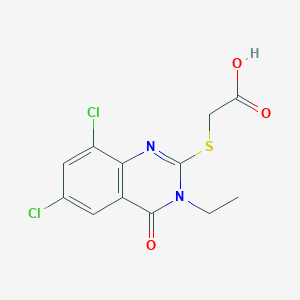
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
